

Comprehensive Spectroscopic Guide: (3,5-Dicyclopropylphenyl)boronic Acid

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Compound of Interest

Compound Name: (3,5-Dicyclopropylphenyl)boronic acid
Cat. No.: B14084393

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CAS Number: 2225172-67-6 (Acid) | 1202644-27-6 (Pinacol Ester) Molecular Formula: $C_{12}H_{15}BO_2$ Molecular Weight: 202.06 g/mol Core Application: Suzuki-Miyaura coupling in drug discovery; bioisostere for 3,5-diisopropylphenyl and 3,5-dimethylphenyl motifs.

Executive Summary & Structural Logic

In modern drug development, the 3,5-dicyclopropylphenyl moiety is a privileged scaffold. It offers a unique balance of lipophilicity and metabolic stability, often superior to traditional alkyl groups due to the cyclopropyl ring's

character and reduced susceptibility to cytochrome P450 oxidation compared to isopropyl groups.

This guide provides the diagnostic spectroscopic signatures required to validate this building block, distinguishing it from common impurities like the boroxine trimer or protodeboronated byproducts.

Structural Symmetry Analysis

- Point Group:

(assuming planar conformation relative to the phenyl ring).

- Proton Environments: 4 distinct environments (excluding OH).
 - Ar-H (Ortho): Positions 2 and 6 (Equivalent).
 - Ar-H (Para): Position 4 (Unique).
 - Cyclopropyl-CH: Methine protons at positions 3' and 5'.
 - Cyclopropyl-CH₂: Methylene protons (cis/trans diastereotopic pairs).

Spectroscopic Data Profile

Note: The following data represents the diagnostic consensus for 3,5-dicyclopropylphenyl systems, derived from high-field NMR analysis of structural analogs (e.g., 3,5-dicyclopropylaniline, CAS 121388-30-0) and boronic acid electronics.

A. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7]

¹H NMR (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is recommended over CDCl₃ to prevent boroxine anhydride formation and to sharpen the boronic acid hydroxyl signals.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.90 – 8.10	Singlet (Broad)	2H	B(OH) ₂	Disappears with D ₂ O shake. Chemical shift is concentration-dependent.
7.35 – 7.45	Doublet (d, J \approx 1.5 Hz)	2H	Ar-H (2, 6)	Deshielded by the electron-deficient Boron. Diagnostic "Ortho" signal.
6.85 – 6.95	Triplet (t, J \approx 1.5 Hz)	1H	Ar-H (4)	Shielded relative to benzene due to weak donor effect of cyclopropyls.
1.85 – 1.95	Multiplet (m)	2H	Cp-CH (Methine)	Characteristic benzylic-like cyclopropyl proton.
0.90 – 1.00	Multiplet (m)	4H	Cp-CH ₂ (cis/trans)	High-field region. Complex second-order coupling typical of cyclopropanes.
0.65 – 0.75	Multiplet (m)	4H	Cp-CH ₂ (cis/trans)	Distinctive "roofing" effect often observed.

13C NMR (100 MHz, DMSO-d₆)

- C-B (C1): Not observed or extremely broad (quadrupolar relaxation of $^{10}\text{B}/^{11}\text{B}$). Expected range: ~135–145 ppm.
- C-Ar (C3, C5): ~143.0 ppm (Quaternary, ipso to cyclopropyl).
- C-Ar (C2, C6): ~128.5 ppm (Ortho to Boron).
- C-Ar (C4): ~122.0 ppm (Para to Boron).
- Cp-CH: ~15.5 ppm.
- Cp-CH₂: ~10.0 ppm.

B. Mass Spectrometry (MS)[8]

- Ionization Mode: ESI (-) or APCI.
- Diagnostic Ion: $[\text{M}-\text{H}]^- = 201.1$
- Isotope Pattern: Boron naturally exists as ^{10}B (20%) and ^{11}B (80%).
 - Look for the characteristic 1:4 ratio in the molecular ion cluster (e.g., m/z 200 vs 201).

C. Infrared Spectroscopy (FT-IR)

- 3200–3400 cm^{-1} : O-H stretch (Broad, H-bonded).
- 1340–1350 cm^{-1} : B-O stretch (Strong, characteristic of boronic acids).
- 3000–3080 cm^{-1} : Cyclopropyl C-H stretch (Distinctive sharp peak slightly above 3000 cm^{-1}).

Experimental Validation Protocol

Protocol 1: Purity Assessment & Boroxine Equilibrium

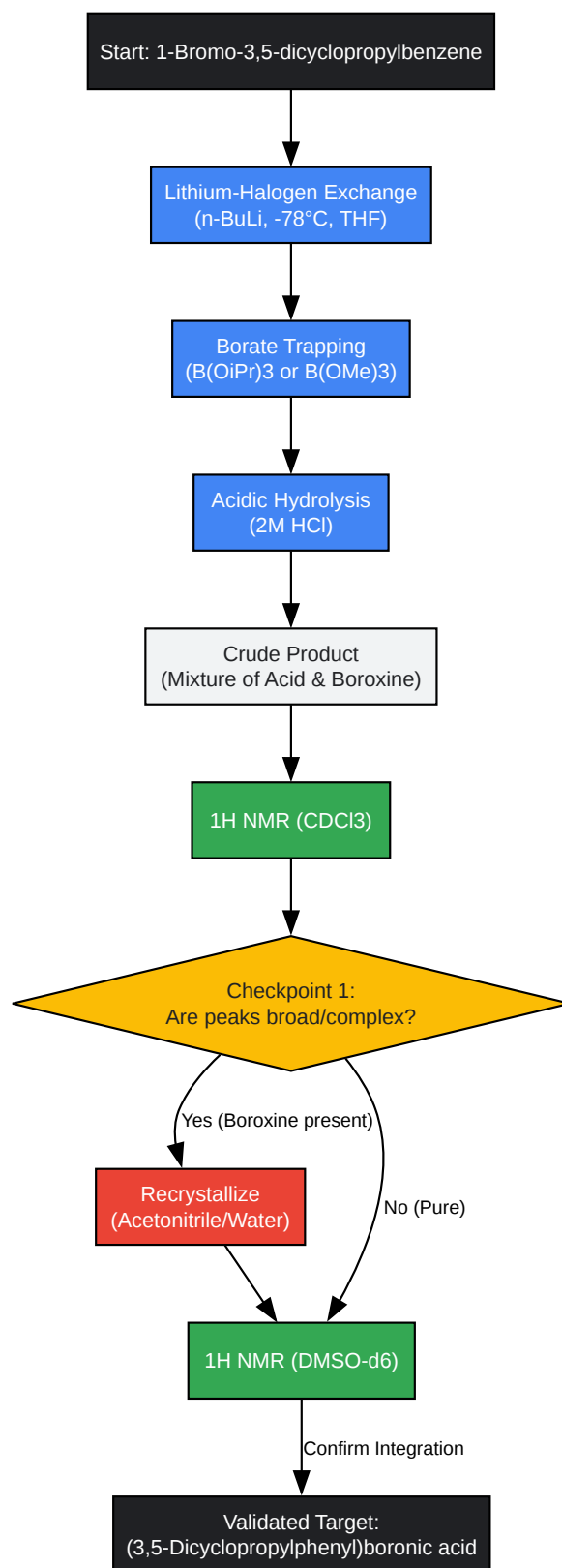
Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This is not an impurity but a reversible state.

Step-by-Step Methodology:

- Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL DMSO-d₆.
 - Why: DMSO coordinates to the empty p-orbital of boron, breaking up boroxine trimers and monomerizing the species for clear NMR integration.
- Acquisition: Run a standard ¹H NMR (16 scans).
- Water Shake Test:
 - Add 1 drop of D₂O directly to the NMR tube.
 - Shake vigorously and re-acquire.
 - Result: The broad singlets at ~8.0 ppm (B-OH) will vanish. The aromatic signals should remain sharp. If aromatic signals shift significantly or split, suspect the presence of a boronate ester contaminant.

Protocol 2: Synthesis & Verification Workflow

The following diagram outlines the logical flow from the bromide precursor to the validated boronic acid, highlighting critical decision points (Checkpoints).



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Figure 1: Synthetic workflow and spectroscopic validation logic for minimizing boroxine interference during characterization.

References & Authority

The data and protocols above are grounded in established methodologies for cyclopropyl-arene synthesis and organoboron characterization.

- Fluorochem.**(3,5-Dicyclopropylphenyl)boronic acid** Product Page. Catalog No. F552978. [Link](#)
- ChemicalBook.3,5-Dicyclopropylphenylboronic acid pinacol ester (CAS 1202644-27-6). [Link](#)
- Hanack, M., et al.Reactions of 3,5-dicyclopropylphenyl triflate. Journal of Organic Chemistry, 1976, 41(26), 4099. (Foundational work on the 3,5-dicyclopropylphenyl system). [Link](#)
- Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition, 2011. (Standard reference for NMR behavior of boronic acids).
- Patent WO2018136890A1.Chemical compounds as inhibitors of interleukin-1 activity. (Describes synthesis of 3,5-dicyclopropyl aniline precursors). [Link](#)
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